molecular formula C18H22ClNO3S B14053581 Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride CAS No. 101911-91-5

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride

Katalognummer: B14053581
CAS-Nummer: 101911-91-5
Molekulargewicht: 367.9 g/mol
InChI-Schlüssel: XIBGPJNPPNSUSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromooctanophenone with 2-pyrrolidinone in the presence of sodium hydride in tetrahydrofuran (THF) at 0°C. This reaction forms an intermediate, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction: The ketone groups in the intermediates can be reduced to their corresponding alcohols.

    Substitution: The phenyl and thenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include pyrrolidone derivatives, alcohols, and substituted phenyl or thenyl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenyl and thenyl groups contribute to the compound’s binding affinity and specificity. These interactions can influence biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha-pyrrolidinovalerophenone (α-PVP): A stimulant with a similar pyrrolidine ring structure.

    Alpha-pyrrolidinobutiophenone (α-PBP): Another pyrrolidine-based compound with different alkyl chain length.

    4-Methyl-alpha-pyrrolidinohexanophenone (MPHP): A designer drug with structural similarities.

Uniqueness

Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride is unique due to the presence of both phenyl and thenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

101911-91-5

Molekularformel

C18H22ClNO3S

Molekulargewicht

367.9 g/mol

IUPAC-Name

phenyl (3-pyrrolidin-1-yl-1-thiophen-2-ylpropyl) carbonate;hydrochloride

InChI

InChI=1S/C18H21NO3S.ClH/c20-18(21-15-7-2-1-3-8-15)22-16(17-9-6-14-23-17)10-13-19-11-4-5-12-19;/h1-3,6-9,14,16H,4-5,10-13H2;1H

InChI-Schlüssel

XIBGPJNPPNSUSX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCC(C2=CC=CS2)OC(=O)OC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.